molecular formula C11H10N4O B3023605 8-Phenyl-4,9-dihydropyrazolo[1,5-d][1,2,4]triazinone CAS No. 135131-00-9

8-Phenyl-4,9-dihydropyrazolo[1,5-d][1,2,4]triazinone

Cat. No.: B3023605
CAS No.: 135131-00-9
M. Wt: 214.22 g/mol
InChI Key: RQXGKWUWGBBMOI-UHFFFAOYSA-N
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Description

8-Phenyl-4,9-dihydropyrazolo[1,5-d][1,2,4]triazinone is a heterocyclic compound with a unique structure that combines a pyrazole ring with a triazine ring.

Chemical Reactions Analysis

Types of Reactions

8-Phenyl-4,9-dihydropyrazolo[1,5-d][1,2,4]triazinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity .

Scientific Research Applications

8-Phenyl-4,9-dihydropyrazolo[1,5-d][1,2,4]triazinone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Phenyl-4,9-dihydropyrazolo[1,5-d][1,2,4]triazinone is unique due to its specific ring structure and the presence of a phenyl group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-phenyl-3a,5-dihydro-3H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c16-11-10-6-9(8-4-2-1-3-5-8)14-15(10)7-12-13-11/h1-5,7,10H,6H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXGKWUWGBBMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)NN=CN2N=C1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00928891
Record name 2-Phenyl-3,3a-dihydropyrazolo[1,5-d][1,2,4]triazin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135131-00-9
Record name Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 3,3a-dihydro-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135131009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenyl-3,3a-dihydropyrazolo[1,5-d][1,2,4]triazin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Phenyl-4,9-dihydropyrazolo[1,5-d][1,2,4]triazinone
Reactant of Route 2
8-Phenyl-4,9-dihydropyrazolo[1,5-d][1,2,4]triazinone
Reactant of Route 3
8-Phenyl-4,9-dihydropyrazolo[1,5-d][1,2,4]triazinone
Reactant of Route 4
8-Phenyl-4,9-dihydropyrazolo[1,5-d][1,2,4]triazinone
Reactant of Route 5
8-Phenyl-4,9-dihydropyrazolo[1,5-d][1,2,4]triazinone
Reactant of Route 6
8-Phenyl-4,9-dihydropyrazolo[1,5-d][1,2,4]triazinone

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